molecular formula C13H11ClN4 B8427257 5-(6-Chloroimidazo[2,1-f]pyridazin-2-yl)-2-methyl-aniline

5-(6-Chloroimidazo[2,1-f]pyridazin-2-yl)-2-methyl-aniline

Cat. No. B8427257
M. Wt: 258.70 g/mol
InChI Key: MRSJDRVSBVFVHP-UHFFFAOYSA-N
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Patent
US08871767B2

Procedure details

Iron (1.34 g) is added to a mixture of 6-chloro-2-(4-methyl-3-nitro-phenyl)imidazo[2,1-f]pyridazine (1.15 g, 0.004 mol) and EtOH—AcOH (120 mL, 2:1). The mixture is stirred at 80° C. for 2 hours, cooled to room temperature, filtered through celite which is washed with EtOAc, and concentrated. The oily residue is dissolved in EtOAc (500 mL) and washed once with sat. NaHCO3 (200 mL). Organic layer is dried and concentrated to give the title compound (0.85 g, 82%), which is used without further purification. LCMS m/z=259.4 [M+H]+, tR=1.64 min.
Name
6-chloro-2-(4-methyl-3-nitro-phenyl)imidazo[2,1-f]pyridazine
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 g
Type
catalyst
Reaction Step One
Name
EtOH AcOH
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2=[N:8][C:9]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[C:13]([N+:18]([O-])=O)[CH:12]=3)=[CH:10][N:4]2[N:3]=1>[Fe].CCO.CC(O)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2=[N:8][C:9]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[C:13]([CH:12]=3)[NH2:18])=[CH:10][N:4]2[N:3]=1 |f:2.3|

Inputs

Step One
Name
6-chloro-2-(4-methyl-3-nitro-phenyl)imidazo[2,1-f]pyridazine
Quantity
1.15 g
Type
reactant
Smiles
ClC1=NN2C(C=C1)=NC(=C2)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Name
Quantity
1.34 g
Type
catalyst
Smiles
[Fe]
Name
EtOH AcOH
Quantity
120 mL
Type
solvent
Smiles
CCO.CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite which
WASH
Type
WASH
Details
is washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in EtOAc (500 mL)
WASH
Type
WASH
Details
washed once with sat. NaHCO3 (200 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NN2C(C=C1)=NC(=C2)C=2C=CC(=C(N)C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.